molecular formula C21H19N3O5 B2518835 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 941930-27-4

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2518835
CAS No.: 941930-27-4
M. Wt: 393.399
InChI Key: UMWAGTDAMCEOGH-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyridazinone core, and an ethoxyphenylacetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide apart is its combination of a benzodioxole ring, a pyridazinone core, and an ethoxyphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-27-17-6-4-3-5-16(17)22-20(25)12-24-21(26)10-8-15(23-24)14-7-9-18-19(11-14)29-13-28-18/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWAGTDAMCEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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